molecular formula C6H9N3OS B14003764 N-hydroxy-2-(5-methyl-thiazol-2-yl)-acetamidine

N-hydroxy-2-(5-methyl-thiazol-2-yl)-acetamidine

Cat. No.: B14003764
M. Wt: 171.22 g/mol
InChI Key: GCGQRKXWFVMNKB-UHFFFAOYSA-N
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Description

N’-hydroxy-2-(5-methyl-1,3-thiazol-2-yl)ethanimidamide is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-2-(5-methyl-1,3-thiazol-2-yl)ethanimidamide typically involves the cyclization of acyclic precursors. One common method is the reaction of thiosemicarbazide derivatives with appropriate aldehydes or ketones under acidic or basic conditions . The reaction conditions often include the use of reagents such as phosphorus oxychloride (POCl3), polyphosphoric acid (PPA), or trifluoroacetic anhydride (CF3CO)2O .

Industrial Production Methods

Industrial production methods for thiazole derivatives often involve large-scale cyclization reactions using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2-(5-methyl-1,3-thiazol-2-yl)ethanimidamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4

    Reduction: NaBH4, LiAlH4

    Substitution: Halogenating agents, nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions include various substituted thiazole derivatives, which can exhibit enhanced biological activities .

Scientific Research Applications

N’-hydroxy-2-(5-methyl-1,3-thiazol-2-yl)ethanimidamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N’-hydroxy-2-(5-methyl-1,3-thiazol-2-yl)ethanimidamide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-hydroxy-2-(5-methyl-1,3-thiazol-2-yl)ethanimidamide is unique due to its specific substitution pattern on the thiazole ring, which can lead to distinct biological activities compared to other thiazole derivatives .

Properties

Molecular Formula

C6H9N3OS

Molecular Weight

171.22 g/mol

IUPAC Name

N'-hydroxy-2-(5-methyl-1,3-thiazol-2-yl)ethanimidamide

InChI

InChI=1S/C6H9N3OS/c1-4-3-8-6(11-4)2-5(7)9-10/h3,10H,2H2,1H3,(H2,7,9)

InChI Key

GCGQRKXWFVMNKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)CC(=NO)N

Origin of Product

United States

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